2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole moiety, a pyrimidine ring, and a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The resulting benzoxazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance reaction efficiency and yield . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds containing the benzoxazole moiety, such as 2-aminobenzoxazole, exhibit similar biological activities and synthetic routes.
Pyrimidine Derivatives: Compounds like 5-methylpyrimidine-4-carboxamide share structural similarities and may have comparable applications.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group, such as 3-(trifluoromethyl)aniline, also exhibit related chemical properties and reactivity.
Uniqueness
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of the benzoxazole, pyrimidine, and trifluoromethylphenyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C20H14F3N5O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14F3N5O2/c1-11-10-24-18(28-19-26-14-7-2-3-8-15(14)30-19)27-16(11)17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10H,1H3,(H,25,29)(H,24,26,27,28) |
InChI Key |
NGUHYRNKKSDQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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